molecular formula C17H18N2O2S B6939351 N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide

N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B6939351
M. Wt: 314.4 g/mol
InChI Key: MJXFOVIAXDOUSA-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure containing both oxygen and nitrogen atoms, along with a thiophene ring and a carboxamide group

Properties

IUPAC Name

N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-4-5-15-14(18-11)9-16(21-15)17(20)19(3)12(2)8-13-6-7-22-10-13/h4-7,9-10,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXFOVIAXDOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N(C)C(C)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and appropriate oxygen-containing reagents. The thiophene ring can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes. The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxamide share structural similarities.

    Furo[3,2-b]pyridine derivatives: Compounds such as furo[3,2-b]pyridine-2-carboxylic acid and its esters.

Uniqueness

N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

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